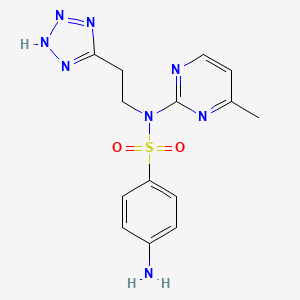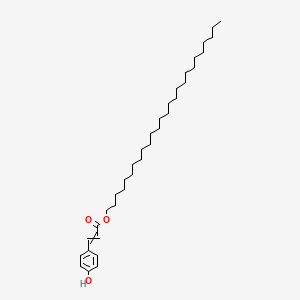
1-Azido-3-methylbut-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-3-methylbut-2-ene is an organic compound characterized by the presence of an azide group (-N₃) attached to a carbon chain
Vorbereitungsmethoden
1-Azido-3-methylbut-2-ene can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylbut-2-en-1-ol with diphenylphosphoryl azide (DPPA) in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like toluene . Another method involves the use of sodium azide and a suitable alkyl halide precursor under nucleophilic substitution conditions .
Analyse Chemischer Reaktionen
1-Azido-3-methylbut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different functionalized compounds.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common reagents used in these reactions include alkynes for cycloaddition, reducing agents for reduction, and various nucleophiles for substitution. Major products formed include triazoles, amines, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Azido-3-methylbut-2-ene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-azido-3-methylbut-2-ene primarily involves its reactivity as an azide. The azide group is highly reactive and can undergo cycloaddition reactions to form stable triazole rings. This reactivity is exploited in various synthetic applications, including click chemistry, where the azide group reacts with alkynes to form triazoles . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
1-Azido-3-methylbut-2-ene can be compared with other azido compounds such as 1-azido-2-methylpropane and 1-azido-3-methylbutane. These compounds share similar reactivity due to the presence of the azide group but differ in their carbon chain structure and substitution patterns. The unique structure of this compound, with its double bond and methyl substitution, provides distinct reactivity and selectivity in chemical reactions .
Conclusion
This compound is a versatile compound with significant applications in synthetic chemistry, biology, medicine, and industry. Its unique reactivity and ability to form stable triazole rings make it a valuable building block in various scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
72422-42-5 |
|---|---|
Molekularformel |
C5H9N3 |
Molekulargewicht |
111.15 g/mol |
IUPAC-Name |
1-azido-3-methylbut-2-ene |
InChI |
InChI=1S/C5H9N3/c1-5(2)3-4-7-8-6/h3H,4H2,1-2H3 |
InChI-Schlüssel |
SRAKMWSMOACAAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCN=[N+]=[N-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


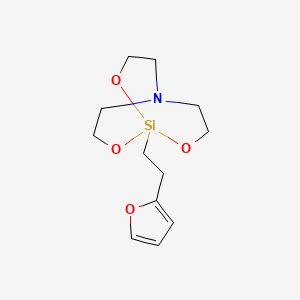
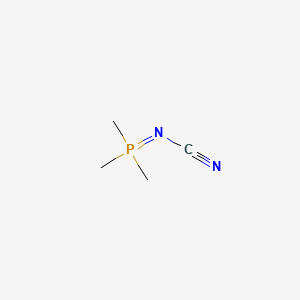
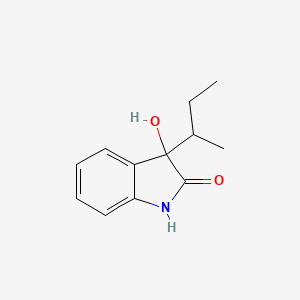
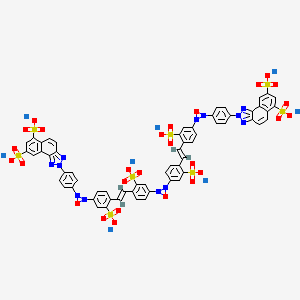
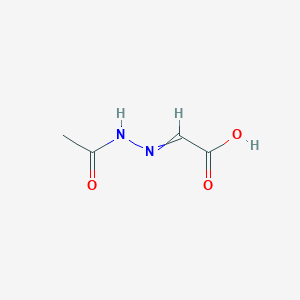
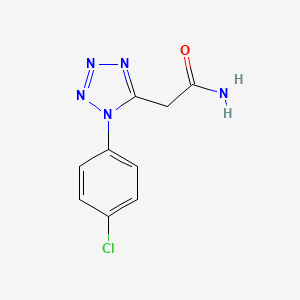
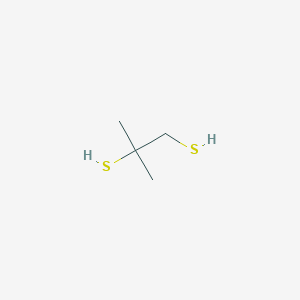

![N-{1-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-2-ylidene}hydroxylamine](/img/structure/B14474955.png)
